(2,4-Dimethylphenoxy)acetyl chloride

Overview

Description

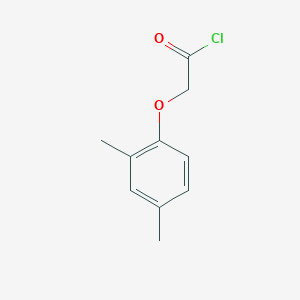

(2,4-Dimethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H11ClO2. It belongs to the class of acyl chlorides and is commonly used in organic synthesis as a reagent for the preparation of various compounds . This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenoxy)acetyl chloride typically involves the reaction of (2,4-Dimethylphenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(2,4-Dimethylphenoxy)acetic acid+Thionyl chloride→(2,4-Dimethylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,4-Dimethylphenoxy)acetic acid and hydrogen chloride.

Reduction: Reduction of the acyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

(2,4-Dimethylphenoxy)acetic acid: Formed by hydrolysis.

Scientific Research Applications

Organic Synthesis

(2,4-Dimethylphenoxy)acetyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity as an acyl chloride allows it to participate in nucleophilic acyl substitution reactions. This property makes it valuable for synthesizing pharmaceuticals and agrochemicals, as well as dyes and other organic materials.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of compounds with therapeutic potential. It is particularly relevant in synthesizing analgesics and anti-inflammatory agents. The compound's ability to modify existing drug structures enhances the efficacy and specificity of new pharmaceutical candidates.

Material Science

This compound is also employed in material science for the preparation of polymers and advanced materials. Its functional groups allow for diverse chemical modifications, making it a useful reagent in the development of new materials with specific properties.

Case Study 1: Synthesis of Anti-Inflammatory Agents

A study demonstrated the use of this compound in synthesizing a series of anti-inflammatory compounds. The reaction involved coupling this acyl chloride with various amines to produce derivatives that exhibited significant anti-inflammatory activity in vitro. The findings indicated that modifying the acyl chain improved the compounds' potency and selectivity.

Case Study 2: Polymer Development

Another research project focused on using this compound to create novel polymeric materials. The compound was reacted with diols to form polyesters that displayed enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations and modifications of biomolecules.

Comparison with Similar Compounds

(2,6-Dimethylphenoxy)acetyl chloride: Similar in structure but with methyl groups at the 2 and 6 positions.

(2,4-Dichlorophenoxy)acetyl chloride: Contains chlorine atoms instead of methyl groups at the 2 and 4 positions.

Uniqueness: (2,4-Dimethylphenoxy)acetyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of methyl groups at the 2 and 4 positions influences its steric and electronic characteristics, making it suitable for specific synthetic applications.

Biological Activity

(2,4-Dimethylphenoxy)acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H11ClO2

- Molar Mass : 198.65 g/mol

- CAS Number : 15516-45-7

- Structure : The compound features a phenoxy group attached to an acetyl chloride moiety, which is crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown that derivatives of phenoxyacetyl compounds can disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. The compound's ability to interact with cellular targets could potentially lead to the development of new anticancer therapies.

Anticonvulsant Activity

A study on phenoxyacetyl derivatives highlighted the anticonvulsant activity of related compounds. While direct research on this compound is limited, its structural similarities with other active phenoxyacetyl derivatives suggest potential efficacy in treating epilepsy. Compounds with similar structures have shown promise in preclinical models for reducing seizure activity .

Case Studies and Experimental Findings

-

Study on Anticonvulsant Activity :

- Researchers synthesized several phenoxyacetyl derivatives and screened them for anticonvulsant activity using animal models.

- Results indicated that certain substitutions on the phenyl ring enhanced activity against seizures, suggesting a structure-activity relationship (SAR) that could be applicable to this compound .

-

Antimicrobial Testing :

- A series of tests were conducted against Gram-positive and Gram-negative bacteria.

- The compound exhibited varying degrees of inhibition, with some derivatives showing higher potency than traditional antibiotics .

-

Cytotoxicity Studies :

- Preliminary cytotoxicity assays were performed using human cell lines to assess the safety profile of this compound.

- Findings indicated that while some concentrations were effective against cancer cells, they also posed risks to normal cells, highlighting the need for careful dosage considerations .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for (2,4-Dimethylphenoxy)acetyl chloride?

The synthesis typically involves reacting 2,4-dimethylphenol with chloroacetyl chloride or a derivative under reflux with a strong base (e.g., NaOH or KOH). Electron-donating methyl groups on the aromatic ring reduce the acidity of the phenolic hydroxyl group, necessitating harsher conditions like prolonged reflux to drive the reaction . For purification, adjusting the pH to slightly acidic conditions (pH 5–6) during filtration maximizes yield by minimizing salt formation and solubility issues .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To identify chemical environments of hydrogen and carbon atoms, particularly distinguishing aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .

- IR Spectroscopy : Detects carbonyl (C=O) stretching (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry (EIMS) : Confirms molecular ion peaks (e.g., m/z 412 for derivatives with C₂₀H₂₀N₄O₄S) .

Q. What safety precautions are critical when handling this compound?

As an acyl chloride, it reacts violently with water and is corrosive. Key precautions include:

- Using inert atmospheres (N₂/Ar) and anhydrous solvents.

- Wearing acid-resistant gloves and eye protection.

- Storing in sealed containers away from moisture and ignition sources .

Advanced Research Questions

Q. How do electron-donating substituents influence the reactivity of phenoxyacetyl chlorides?

The methyl groups in 2,4-dimethylphenol reduce the phenolic oxygen’s nucleophilicity by donating electron density to the aromatic ring, lowering acidity. This necessitates stronger bases or longer reaction times for esterification/acylation compared to unsubstituted phenols. Computational studies (e.g., DFT) can model these electronic effects to predict reaction kinetics .

Q. How can contradictory yield data in derivative synthesis be resolved?

Yield discrepancies often arise from pH mismatches during purification. For example, filtering derivatives at pH >7 or <5 reduces yield due to salt formation or protonation of functional groups. Systematic pH optimization (e.g., pH 5–6 for oxadiazole-thiol derivatives) minimizes losses . Additionally, side reactions (e.g., hydrolysis of the acyl chloride) must be controlled using anhydrous conditions .

Q. What computational methods validate the structural and electronic properties of this compound derivatives?

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 33.32° in oxadiazole derivatives) and confirms planar configurations .

- Molecular Dynamics (MD) : Simulates solvent interactions and stability of intermediates.

- QSPR Models : Predict physicochemical properties (e.g., logP, solubility) based on substituent effects .

Q. How do reaction conditions affect regioselectivity in heterocyclic derivative formation?

For oxadiazole-thiol derivatives, reflux in basic media promotes cyclization via nucleophilic attack of hydrazide on carbonyl carbons. Stirring at room temperature with weak bases favors thioether formation due to reduced electrophilicity of intermediates. Catalyst choice (e.g., acetic acid) also influences reaction pathways and regioselectivity .

Q. Methodological Considerations

- Synthetic Optimization : Use Schlenk lines for moisture-sensitive steps and monitor reactions via TLC or in situ IR .

- Data Interpretation : Cross-reference NMR splitting patterns with calculated chemical shifts (e.g., ChemDraw) to resolve overlapping signals .

- Contradiction Analysis : Employ control experiments (e.g., varying pH, temperature) to isolate variables affecting yield or purity .

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVVWZVAMVWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608040 | |

| Record name | (2,4-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15516-45-7 | |

| Record name | (2,4-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.